

Efficacy of BPI-9016M in c-Met Overexpressing Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BPI-9016M

Cat. No.: B1192325

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the c-Met inhibitor **BPI-9016M** with other notable alternatives for the treatment of c-Met overexpressing tumors. This document synthesizes preclinical and clinical data to offer an objective overview of their performance, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.

Mechanism of Action

BPI-9016M is an orally available small-molecule inhibitor that targets both the c-Met receptor tyrosine kinase and AXL. The c-Met signaling pathway, when aberrantly activated through overexpression, amplification, or mutations, plays a crucial role in tumor cell proliferation, survival, migration, and invasion. By inhibiting c-Met, **BPI-9016M** aims to disrupt these oncogenic processes.

In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **BPI-9016M** and comparator c-Met inhibitors in various cancer cell lines. Lower IC₅₀ values indicate greater potency.

Drug	Cell Line	Cancer Type	c-Met Status	IC50 (nM)
BPI-9016M	A549	Lung Adenocarcinoma	High c-Met expression	5300
H1299	Lung Adenocarcinoma	High c-Met expression	~10000	
Capmatinib	SNU-5	Gastric Carcinoma	c-Met Amplification	~1
S114	Glioblastoma	c-Met Amplification	~1	
H441	Lung Adenocarcinoma	c-Met Amplification	~4	
U-87 MG	Glioblastoma	c-Met Amplification	~4	
Ba/F3	Pro-B	METex14	0.6	
Tepotinib	EBC-1	Lung Squamous Cell Carcinoma	c-Met Amplification	9
MKN-45	Gastric Carcinoma	c-Met Amplification	<1	
Hs746T	Gastric Carcinoma	METex14, c-Met Amplification	2.5	
A549	Lung Adenocarcinoma	HGF-stimulated	6	
Savolitinib	-	-	c-Met	5
-	-	phospho-Met	3	
H1993	Lung Adenocarcinoma	c-Met Amplification	4.2	
EBC-1	Lung Squamous Cell Carcinoma	c-Met Amplification	2.14	

Glesatinib	-	-	Wild-type MET	19
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In Vivo Preclinical Efficacy

This table presents the tumor growth inhibition (TGI) data from xenograft models treated with **BPI-9016M** and comparator drugs.

Drug	Xenograft Model	Cancer Type	Efficacy Metric
BPI-9016M	Lung Adenocarcinoma PDX1	Lung Adenocarcinoma	82.5% TGI
Lung Adenocarcinoma PDX2	Lung Adenocarcinoma	79.4% TGI	
Lung Adenocarcinoma PDX3	Lung Adenocarcinoma	68.8% TGI	
Savolitinib	U87MG	Glioblastoma	Dose-dependent TGI
Capmatinib	U-87 MG	Glioblastoma	76% TGI at 3 mg/kg

Clinical Efficacy

The following tables summarize key efficacy endpoints from clinical trials of **BPI-9016M** and its comparators in patients with c-Met altered tumors.

BPI-9016M (Phase Ib Study in NSCLC)[1]

Patient Population	Dosage	ORR	DCR
c-Met Overexpression (Part A)	600 mg QD	1/34 (2.9%)	-
METex14 (Part B)	-	-	75.0%
All Patients	2.6%	42.1%	

Capmatinib (GEOMETRY mono-1, Phase II in METex14 NSCLC)[2][3][4][5]

Patient Population	ORR	Median DOR (months)	Median PFS (months)
Treatment-naïve	68%	12.6	12.4
Previously treated	41%	9.7	5.4

Tepotinib (VISION, Phase II in METex14 NSCLC)[6]

Patient Population	ORR	Median DOR (months)	Median PFS (months)
Combined Biopsy	46%	11.1	8.5
Liquid Biopsy	48%	9.9	8.5
Tissue Biopsy	50%	15.7	11.0

Savolitinib (VIKTORY, Phase II in MET-amplified Gastric Cancer)[7][8][9]

Patient Population	ORR
MET Amplification	50%

Glesatinib (Phase II in MET-altered NSCLC)

Patient Population	ORR
METex14 (Tumor)	10.7%
METex14 (ctDNA)	25.0%
MET Amplification (Tumor)	15.0%

Experimental Protocols

Preclinical In Vivo Xenograft Study (BPI-9016M)

- Animal Model: Patient-derived xenografts (PDX) from lung adenocarcinoma were established in NOD/SCID mice.
- Treatment: Mice were treated with **BPI-9016M** or a vehicle control.
- Assessment: Tumor growth was monitored, and at the end of the study, tumors were harvested for immunohistochemistry and Western blot analysis to determine the expression of c-Met and downstream signaling molecules.

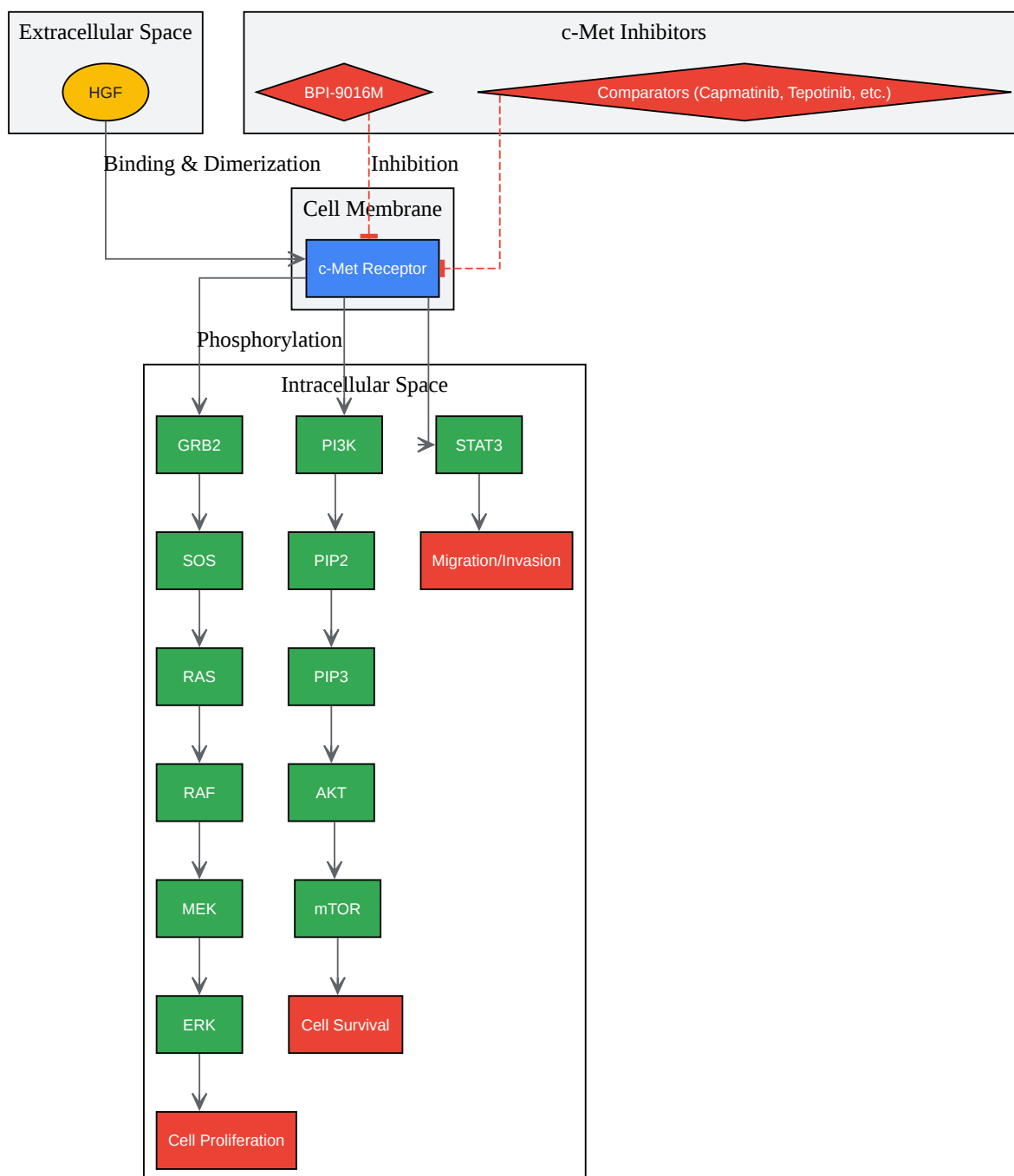
GEOMETRY mono-1 Clinical Trial (Capmatinib)[2][3][4][5][10]

- Study Design: A phase 2, multi-cohort, open-label study.
- Patient Population: Adult patients with stage IIIB/IV non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations, who were ALK and EGFR wild-type.
- Treatment: Capmatinib was administered orally at 400 mg twice daily.
- Primary Endpoint: Overall Response Rate (ORR) assessed by a blinded independent review committee (BIRC) according to RECIST v1.1.
- Key Secondary Endpoint: Duration of Response (DOR) assessed by BIRC.

VISION Clinical Trial (Tepotinib)[6][11][12][13]

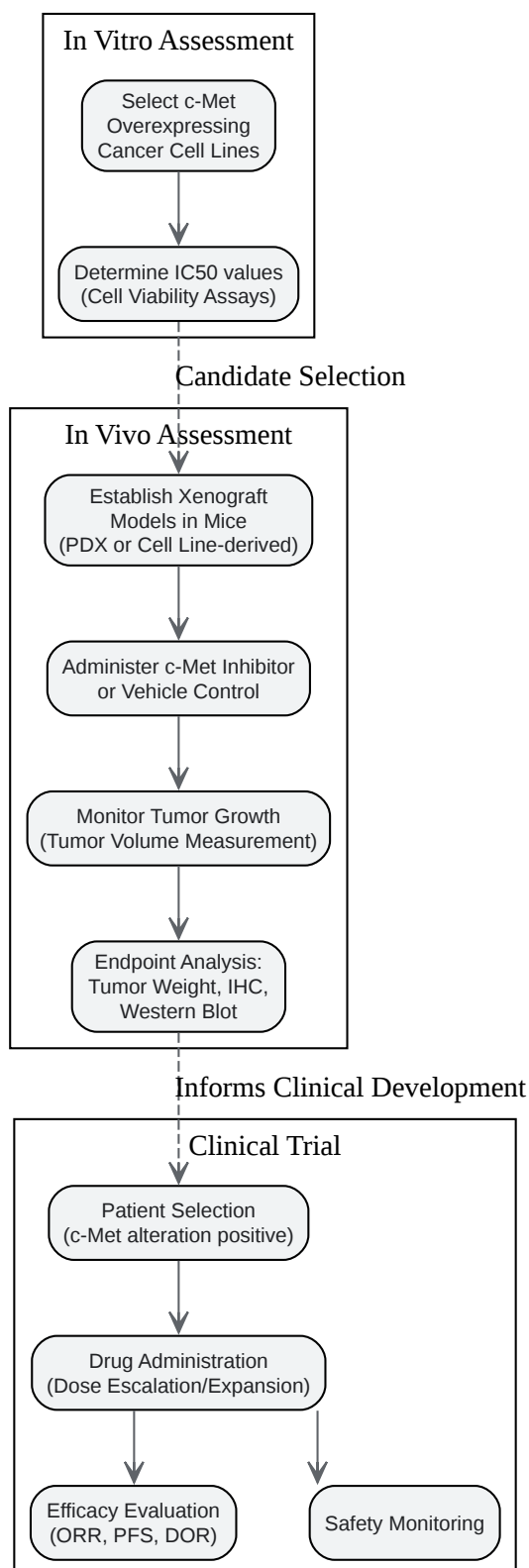
- Study Design: A phase 2, open-label, single-arm, multi-cohort study.
- Patient Population: Patients with advanced or metastatic NSCLC with MET exon 14 skipping mutations identified by liquid or tissue biopsy.
- Treatment: Tepotinib was administered orally at 500 mg once daily.
- Primary Endpoint: Objective Response Rate (ORR) by independent review in patients with at least 9 months of follow-up.
- Secondary Endpoints: Investigator-assessed ORR, Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).

Visualizations



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Caption: The c-Met signaling pathway and points of inhibition.



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Caption: A typical preclinical and clinical workflow for evaluating c-Met inhibitors.

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